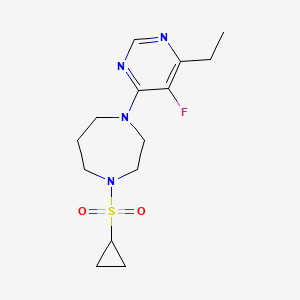![molecular formula C16H24N8 B12266661 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B12266661.png)
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or amidines under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group, typically using dimethylamine and a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the dimethylamino group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring or dimethylamino group.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The presence of the dimethylamino and piperazine groups enhances its binding affinity and specificity, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-methylpyrimidine and 2,4-diaminopyrimidine share structural similarities with the pyrimidine core.
Piperazine Derivatives: Compounds such as 1-(2-pyrimidyl)piperazine and 1-(4-methylpiperazin-1-yl)pyrimidine have similar piperazine rings.
Uniqueness
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N8 |
|---|---|
Molecular Weight |
328.42 g/mol |
IUPAC Name |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H24N8/c1-4-17-13-5-6-18-16(21-13)24-9-7-23(8-10-24)15-11-14(22(2)3)19-12-20-15/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,18,21) |
InChI Key |
QFAPQAJAAHMDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266635.png)
![4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12266640.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B12266646.png)
![2-Cyclopropyl-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12266653.png)
![4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine](/img/structure/B12266664.png)
![4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266669.png)
